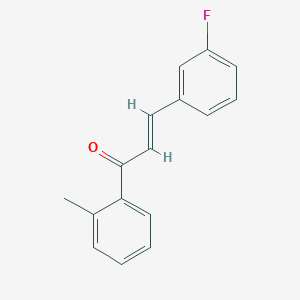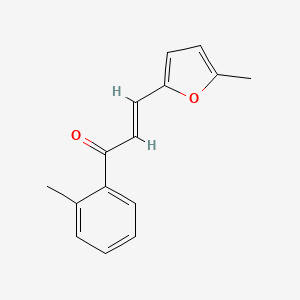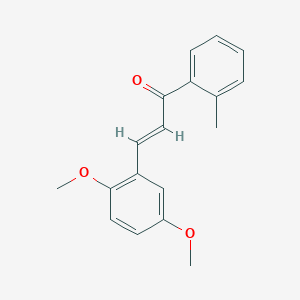
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as 2,5-Dimethoxyphenyl-2-methylprop-2-en-1-one, is an organic compound with a molecular formula of C13H16O2. It is a colorless solid that is insoluble in water but soluble in organic solvents. This compound is of interest due to its potential applications in scientific research and its ability to act as a ligand in certain biochemical and physiological processes. In
作用機序
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is not fully understood. However, it is believed that this compound acts as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. When this compound binds to these receptors, it causes a conformational change in the receptor and triggers a signal transduction cascade which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation.
Biochemical and Physiological Effects
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the nuclear receptors PPARγ, PPARα, and PPARβ/δ, which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
実験室実験の利点と制限
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is an advantageous compound to use in lab experiments due to its ability to act as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. Additionally, this compound is relatively easy to synthesize and is soluble in organic solvents, making it easy to work with in lab experiments. However, this compound is insoluble in water, which can limit its use in certain experiments.
将来の方向性
The potential applications of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one are vast and there are many potential future directions for research. One possible future direction is to further investigate the mechanism of action of this compound and its effects on other nuclear receptors. Additionally, this compound could be studied for its potential to be used as a therapeutic agent for the treatment of various diseases, such as diabetes, obesity, and inflammation. Other potential future directions include the development of more efficient methods of synthesis and the investigation of the compound’s ability to act as an inhibitor of other biochemical processes.
合成法
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one can be synthesized through a variety of methods. One common method is to react 2-methyl-3-nitrobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction yields the desired product in good yields and is relatively simple to carry out. Other methods of synthesis include a reaction with 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a palladium catalyst, a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a zinc catalyst, and a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a nickel catalyst.
科学的研究の応用
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has a variety of scientific research applications. It has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism. It has also been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARα, which is involved in the regulation of fatty acid metabolism. Additionally, this compound has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARβ/δ, which is involved in the regulation of inflammation and cell differentiation.
特性
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-5-7-16(13)17(19)10-8-14-12-15(20-2)9-11-18(14)21-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZQRLMIUJFJI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

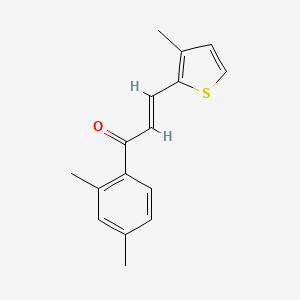
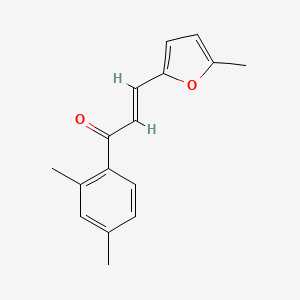


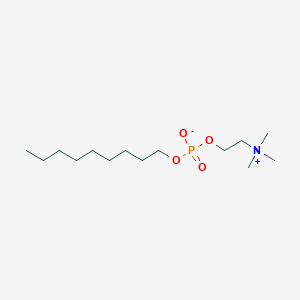

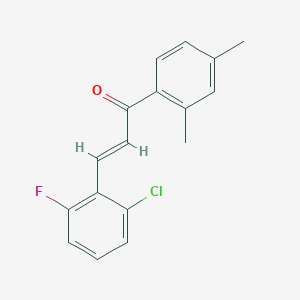
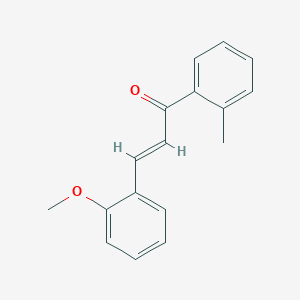

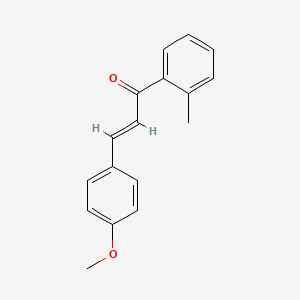
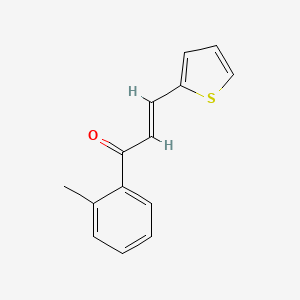
![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
